molecular formula C5H10N2O B12948920 (3S,5R)-3-Amino-5-methylpyrrolidin-2-one

(3S,5R)-3-Amino-5-methylpyrrolidin-2-one

Cat. No.: B12948920
M. Wt: 114.15 g/mol
InChI Key: SWTNSRXCWULTDK-DMTCNVIQSA-N
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Description

(3S,5R)-3-Amino-5-methylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with stereospecific substitutions at the 3- and 5-positions. The 3-amino group and 5-methyl group confer distinct physicochemical and biological properties. Pyrrolidinones are widely explored in medicinal chemistry due to their versatility as scaffolds for drug design, particularly in targeting enzymes and receptors such as cannabinoid receptors and fatty acid receptors (FFAR1/FFAR4) . The stereochemistry (3S,5R) is critical for its interactions with biological targets, as enantiomers often exhibit divergent activities.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(3S,5R)-3-amino-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m1/s1

InChI Key

SWTNSRXCWULTDK-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)N1)N

Canonical SMILES

CC1CC(C(=O)N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Amino-5-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and chiral catalysts to ensure the desired stereochemistry. For example, the synthesis can start from a chiral precursor such as (S)-pyroglutaminol, which undergoes a series of reactions including alkylation, reduction, and rearrangement to introduce the amino and methyl groups at the appropriate positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using readily available and inexpensive starting materials. The process typically includes steps such as chiral resolution, catalytic hydrogenation, and purification to obtain the final product with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Amino-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products Formed

The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3S,5R)-3-Amino-5-methylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5R)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidinone ring provides structural stability. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Stereochemical Variations

The table below compares (3S,5R)-3-Amino-5-methylpyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, emphasizing substituents, stereochemistry, molecular properties, and applications.

Compound Name Substituents/Modifications Stereochemistry Molecular Weight (g/mol) Key Applications/Properties References
This compound 3-amino, 5-methyl (3S,5R) 128.17* Potential CNS targeting, enzyme modulation
(3R,5R)-5-(3-Methoxy-phenyl)-...-2-one (8) 3-((R)-1-phenyl-ethylamino), 5-(3-MeO-phenyl) (3R,5R) ~450 (estimated) Cannabinoid receptor ligand (CB1/CB2)
(3S,5R)-5-(3-Methoxy-phenyl)-...-2-one (15) 3-((R)-1-phenyl-ethylamino), 5-(3-MeO-phenyl) (3S,5R) ~450 (estimated) Enhanced CB2 selectivity vs. compound 8
3-Amino-3-methylpyrrolidin-2-one 3-amino, 3-methyl Not specified ~114.14* Intermediate for β-lactam antibiotics
(3S,5S)-3-Amino-1-hydroxy-5-(hydroxymethyl) 1-hydroxy, 3-amino, 5-hydroxymethyl (3S,5S) 146.14 Potential glycosidase inhibition
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-... 5-biphenylmethyl, 3-methyl (3R,5S) 265.35 Kinase inhibition (research applications)
5-(2-Amino-5-methanesulfonylphenyl)-2-one 5-aryl (sulfonyl substituent) Not specified 254.30 Serotonergic receptor modulation

*Calculated based on molecular formula.

Key Comparative Insights

Stereochemical Influence :

  • The (3S,5R) configuration of the target compound distinguishes it from enantiomers like (3R,5R)- and (3S,5S)-configured derivatives. For example, compound 15 ((3S,5R)) exhibits higher CB2 receptor selectivity than its (3R,5R)-counterpart (compound 8) due to spatial alignment with the receptor’s binding pocket .

Substituent Effects: Amino Group Placement: The 3-amino group in the target compound contrasts with 3-amino-3-methylpyrrolidin-2-one , where the amino and methyl groups occupy the same carbon. This positional difference impacts hydrogen-bonding capacity and steric hindrance. Bulkier Substituents: Derivatives like (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one incorporate aromatic extensions, enhancing lipophilicity and likely improving blood-brain barrier penetration compared to the target compound’s simpler methyl group.

The methanesulfonylphenyl group in 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one introduces strong electron-withdrawing effects, which may enhance binding to sulfonamide-sensitive targets like serotonin receptors.

Pharmacological Applications: Cannabinoid Receptor Ligands (Compounds 8 and 15): These derivatives demonstrate how pyrrolidin-2-one scaffolds can be tailored for receptor subtype specificity . Dual-Acting FFAR1/FFAR4 Modulators: The synthesis of triazine-linked pyrrolidinones (e.g., ) highlights the scaffold’s utility in designing dual-targeting antidiabetic agents .

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